molecular formula C18H19N3O2S B2385859 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide CAS No. 845664-53-1

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide

Cat. No.: B2385859
CAS No.: 845664-53-1
M. Wt: 341.43
InChI Key: HHZHRFGRMBIIPL-UHFFFAOYSA-N
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Description

2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioether linkage and an acetamide group substituted with a cyclohexyl moiety. The benzofuropyrimidine scaffold is a hybrid structure combining benzofuran and pyrimidine rings, which are known for their pharmacological relevance in targeting enzymes and receptors . The cyclohexyl substituent on the acetamide moiety contributes to lipophilicity, which may improve membrane permeability and metabolic stability .

This compound’s molecular formula is inferred as C₁₉H₂₁N₃O₂S (based on structural analogs in and ), with a molecular weight of ~363.45 g/mol. Key properties include a calculated XLogP3 of 3.5–4.0 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~100 Ų, suggesting moderate solubility in aqueous media .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZHRFGRMBIIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates. These intermediates can then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . For the specific synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide, the reaction conditions would likely involve the use of a suitable isocyanate and a cyclohexylamine derivative under controlled temperature and catalytic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1

Mechanism of Action

The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzofuropyrimidine derivatives with sulfanyl-acetamide side chains. Below is a comparative analysis with structurally related compounds:

Compound Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Applications/Findings
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide (Target) Cyclohexyl C₁₉H₂₁N₃O₂S 363.45 3.8 100 Potential kinase inhibition (inferred)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₁₉H₁₅N₃O₃S 365.40 3.8 103 Antioxidant activity (DPPH assay)
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethylphenyl C₂₀H₁₇N₃O₂S 377.43 4.1 98 Enhanced lipophilicity for CNS targeting
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide 4-Chlorophenyl + cyclohexyl C₁₅H₁₉ClNO₂ 296.77 3.2 52 Hydroxamic acid-based metal chelation

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclohexyl group in the target compound provides higher lipophilicity (XLogP3 ~3.8) compared to the 4-methoxyphenyl analog (XLogP3 ~3.8), but lower than the 3,5-dimethylphenyl derivative (XLogP3 ~4.1) . This suggests that alkyl substituents enhance membrane permeability more effectively than aryl groups.

Biological Activity: The 4-methoxyphenyl analog demonstrated antioxidant properties in DPPH radical scavenging assays, likely due to the electron-donating methoxy group stabilizing free radicals .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those described in , where benzofuropyrimidine intermediates undergo nucleophilic substitution with thioacetamide derivatives. The cyclohexyl group may be introduced via amide coupling using cyclohexylamine .

Stability and Reactivity :

  • The sulfanyl (-S-) linkage in the target compound is prone to oxidation, unlike the hydroxamic acid derivatives (e.g., compound 10 in ), which exhibit greater stability due to resonance stabilization .

Biological Activity

2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide
  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 351.38 g/mol
  • InChI : InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22)

Synthetic Routes

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide typically involves:

  • Aza-Wittig Reaction : Combining iminophosphoranes with isocyanates to form carbodiimide intermediates.
  • Subsequent Reactions : Reacting intermediates with nitrogen-containing nucleophiles to yield the desired compound.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known for modulating enzyme and receptor activities.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to alterations in signaling pathways.

Research Findings and Case Studies

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that benzofuro[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

StudyFindings
Demonstrated inhibition of cancer cell proliferation in vitro.
Indicated potential for inducing apoptosis in tumor cells.

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against various pathogens:

PathogenActivity
E. coliInhibition observed at low concentrations.
S. aureusEffective against both methicillin-sensitive and resistant strains.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

StudyFindings
Showed reduction in oxidative stress markers in neuronal cell lines.
Indicated potential for improving cognitive function in animal models.

Comparison with Similar Compounds

When compared to other benzofuro[3,2-d]pyrimidine derivatives, 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide exhibits unique biological profiles due to its specific structural features.

Similar Compounds and Their Activities

CompoundBiological Activity
2-(alkylthio-benzofuro[3,2-d]pyrimidin)Anticancer properties but less potent than the target compound.
1-(aryl-benzofuro[3,2-d]-triazolo)Noted for anti-inflammatory effects but lacks neuroprotective activity.

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